(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-4-formyl-8,9-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
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Overview
Description
Theasaponin E2 is a triterpene glycoside derived from the seeds of the tea plant, Camellia sinensis . It belongs to the class of saponins, which are known for their surfactant properties and biological activities. Theasaponin E2 has been studied for its potential antifungal, anti-biofilm, and other bioactive properties .
Preparation Methods
Theasaponin E2 can be extracted from the seeds of Camellia sinensis. The seeds are de-hulled, ground into powder, and extracted with 70% fermented ethanol by refluxing for several hours . The extract is then purified using chromatographic techniques to isolate theasaponin E2. Industrial production methods may involve similar extraction and purification processes but on a larger scale to meet commercial demands .
Chemical Reactions Analysis
Theasaponin E2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds or the aglycone part of the molecule.
Substitution: The glycosidic moieties can be substituted with other sugar units or chemical groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
Theasaponin E2 exerts its effects through several mechanisms:
Anti-Biofilm Activity: The compound inhibits biofilm formation by reducing cell surface hydrophobicity, adhesion ability, and hyphal morphology conversion.
Anti-Inflammatory and Anticancer Activities: These effects are mediated through the modulation of various signaling pathways, including the cAMP–PKA and MAPK pathways.
Comparison with Similar Compounds
Theasaponin E2 is similar to other saponins derived from Camellia sinensis, such as theasaponin E1 and assamsaponin A . it is unique in its specific glycosidic structure and the distinct bioactive properties it exhibits. Theasaponin E1 and assamsaponin A also show antifungal and anti-biofilm activities but differ in their potency and mechanisms of action .
Similar Compounds
- Theasaponin E1
- Assamsaponin A
- Other triterpene glycosides from Camellia sinensis
Properties
Molecular Formula |
C59H90O27 |
---|---|
Molecular Weight |
1231.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-4-formyl-8,9-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C59H90O27/c1-10-24(2)49(76)86-47-46(73)59(23-79-25(3)62)27(17-54(47,4)5)26-11-12-32-55(6)15-14-34(56(7,22-61)31(55)13-16-57(32,8)58(26,9)18-33(59)65)81-53-44(84-51-40(71)38(69)37(68)30(19-60)80-51)41(72)42(45(85-53)48(74)75)82-52-43(36(67)29(64)21-78-52)83-50-39(70)35(66)28(63)20-77-50/h10-11,22,27-47,50-53,60,63-73H,12-21,23H2,1-9H3,(H,74,75)/b24-10-/t27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38-,39+,40+,41-,42-,43+,44+,45-,46-,47-,50-,51-,52-,53+,55-,56-,57+,58+,59-/m0/s1 |
InChI Key |
IADHSCMDYXGJML-RFRIHVQTSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)C=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)COC(=O)C)O |
Origin of Product |
United States |
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